Bindone

Description

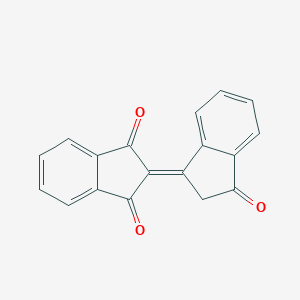

Significance of the [1,2'-Biindenylidene]-1',3,3'-trione Scaffold in Contemporary Chemical Synthesis and Materials Science

The [1,2'-Biindenylidene]-1',3,3'-trione scaffold is significant due to its diverse reactive sites, which are favorable for various chemical transformations, including domino reactions. uni.lu This inherent reactivity makes Bindone a valuable building block in the construction of complex molecular architectures. Research has demonstrated its utility in cycloaddition reactions, enabling the convenient synthesis of diverse spiro and fused polycyclic products, such as indeno[1,2-a]fluorene derivatives. uni.lucore.ac.uk

Beyond its role in complex synthesis, the this compound scaffold has emerged as an important motif in the study and development of functional materials. uni.lu Its electronic and structural properties make it suitable for applications in areas such as nonlinear optics, organic photovoltaics, and semiconductors. uni.lu Specifically, this compound has been identified as a potential dipolar donor-acceptor dye for solar cells and a promising electron-accepting group in push-pull conjugated systems exhibiting photochemically switchable second harmonics generation. core.ac.uk

Furthermore, the this compound motif has been successfully incorporated into chemosensing systems, particularly for the colorimetric detection of volatile amines. wikipedia.orgfishersci.com This application leverages the scaffold's ability to undergo amine-induced tautomerization, resulting in a clear and detectable color change. wikipedia.orgfishersci.com Embedding the this compound moiety within a polymer backbone has been shown to enhance its thermal stability, which is advantageous for practical sensor applications. wikipedia.orgfishersci.com

The versatility of the this compound scaffold in both synthetic methodology and materials science underscores its growing importance in advanced chemical research.

Historical Context of this compound's Early Chemical Investigations and Recognition as a Reactive Intermediate

Early chemical investigations into this compound were closely linked to the chemistry of its precursor, 1,3-indandione (B147059). This compound can be prepared through the condensation of two equivalents of 1,3-indandione. easychem.orgwikipedia.org This self-condensation reaction, which can be catalyzed by base or acid, generates this compound as an "active dimer" along with other oligomeric species, depending on the specific reaction conditions employed. core.ac.uk

While not typically classified as a transient, highly unstable "reactive intermediate" in the same vein as species like carbenes or arynes nih.govrsc.orgfrontiersin.orgchembk.com, this compound's formation in situ from 1,3-indandione and its subsequent participation in further reactions establish its role as a key reactive species or precursor in these condensation pathways. core.ac.uk Early recognition of this compound's chemical behavior likely stemmed from observations of the products formed during the self-reaction of 1,3-indandione.

An early noted chemical property of this compound was its use as a color test for the detection of primary amines, where it produces a violet color, and a blue color with aromatic amines. easychem.orgwikipedia.org This application highlights that even in earlier investigations, this compound's distinct reactivity with certain functional groups was recognized and utilized.

The historical context of this compound's study is thus rooted in the exploration of 1,3-indandione chemistry, where this compound was identified as a significant, reactive product capable of undergoing further transformations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₃ | easychem.orgwikipedia.org |

| Molar Mass | 274.275 g·mol⁻¹ | easychem.org |

| Appearance | Yellow solid / Yellow plates | easychem.org |

| Melting Point | 208–211 °C (481–484 K) / 205-208 °C | easychem.org |

| Density | 1.444 g/cm³ / 1.2968 g/cm³ (rough est.) | easychem.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-oxoinden-1-ylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDOLAAUHRURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168932 | |

| Record name | Bindon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-95-5 | |

| Record name | Bindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bindon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bindon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-biindanylidene-1',3,3'-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-OXO-1-INDANYLIDENE)-1,3-INDANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INB7800050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Bindone and Its Diverse Derivatives

Controlled Self-Condensation Reactions of 1,3-Indanedione for Bindone Synthesis

The primary route to synthesize this compound involves the controlled self-condensation of 1,3-indanedione. This reaction leverages the active methylene (B1212753) group at the C-2 position of 1,3-indanedione, which can act as a nucleophile due to its position alpha to two carbonyl groups. researchgate.netwikipedia.org The self-aldol condensation of 1,3-indanedione leads to the formation of this compound. researchgate.net

Optimization of Catalytic Conditions for Dimerization (Acidic vs. Basic)

The self-condensation of 1,3-indanedione to yield this compound can be catalyzed by both acidic and basic conditions. nih.govresearchgate.netresearchgate.netencyclopedia.pub

| Catalyst Type | Examples of Catalysts Used | Notes |

| Basic | Triethylamine (B128534), Sodium acetate, Sodium hydride, Pyridine | Commonly used for self-condensation. nih.govresearchgate.netencyclopedia.pub Can lead to various oligomers depending on conditions. researchgate.netresearchgate.net |

| Acidic | Sulfuric acid, p-TSA | Also effective in catalyzing the self-condensation. nih.govencyclopedia.pubresearchgate.net Can lead to various oligomers depending on conditions. researchgate.netresearchgate.net |

The choice of catalyst and reaction conditions plays a crucial role in the outcome, as the self-condensation of 1,3-indanedione can also lead to the formation of a cyclotrimer (truxenone) and other oligomers. researchgate.netresearchgate.net The presence of acid-base amphoteric sites on a catalyst support can be beneficial for condensation reactions. nih.gov

Mechanistic Pathways of this compound Formation

The formation of this compound from 1,3-indanedione proceeds through a self-aldol condensation mechanism. researchgate.net The carbon at the C-2 position of 1,3-indanedione is acidic due to the flanking carbonyl groups, allowing for deprotonation to form a resonance-stabilized enolate anion. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of 1,3-indanedione. Subsequent steps involve proton transfer and elimination of water to form the conjugated system characteristic of this compound. While a detailed step-by-step mechanism from the search results is not explicitly provided, the self-aldol condensation is the fundamental reaction type involved in the dimerization of 1,3-indanedione to this compound. researchgate.netwikipedia.org

Advanced Domino and Cascade Reactions Utilizing this compound

This compound possesses diverse reactive sites that make it a suitable substrate for domino and cascade reactions, enabling the construction of complex molecular architectures. researchgate.netresearchgate.net These reactions often lead to the formation of unique spiro and fused polycyclic compounds. researchgate.netrsc.orgresearchgate.net

Formal [3+3] Cycloaddition Reactions with Activated Dipolarophiles

This compound has been shown to undergo formal [3+3] cycloaddition reactions with activated dipolarophiles. researchgate.netrsc.orgreferencecitationanalysis.com These reactions are valuable for the synthesis of diverse spiro and fused indeno[1,2-a]fluorene derivatives. researchgate.netrsc.org For instance, in the presence of a base, this compound reacts with satylidene malononitriles to yield dispiro[indene-2,4'-fluorene-1',3''-indoline] derivatives. researchgate.netrsc.orgreferencecitationanalysis.com Formal [3+3] cycloadditions are a growing synthetic methodology for constructing six-membered heterocyclic compounds. nih.gov

Formal [4+2] Cycloaddition Reactions in Polycyclic Construction

This compound also participates in formal [4+2] cycloaddition reactions, which are powerful tools for constructing polycyclic systems. researchgate.netresearchgate.netrsc.org These reactions can lead to the formation of spiro[indeno[1,2-a]fluorene] derivatives and other fused ring systems. researchgate.netrsc.org For example, this compound reacts with 4-arylidene-pyrazol-3-ones under basic conditions to produce diastereoisomeric spiro[indeno[1,2-a]fluorene-5,4'-pyrazole]. researchgate.netrsc.org Additionally, a triethylamine-promoted reaction involving three molecules of 1,3-indanediones and isatins can afford spiro[diindeno[2,1-b:2',1'-d]anthracene-11,3'-indoline] derivatives through a domino [4+2] cycloaddition and ring-expansion process. researchgate.netrsc.orgresearchgate.net Formal [4+2] cycloadditions, such as the Diels-Alder reaction, are well-established methods for forming six-membered rings. libretexts.orgwikipedia.org

Michael-anti-Michael Addition Cascade Reactions

This compound can be involved in Michael-anti-Michael addition cascade reactions. nih.gov This type of reaction sequence allows for the synthesis of functionalized 1,3-indanedione-containing cyclopentenones and benzotropones. nih.gov A reported method involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-ones with this compound under transition-metal-free conditions to achieve such transformations. nih.gov The Michael reaction is a classic nucleophilic addition to the β-position of α,β-unsaturated carbonyl compounds, while the anti-Michael addition refers to nucleophilic addition at the α-position, which can be more challenging to achieve selectively. tus.ac.jp Cascade reactions involving Michael addition are known for their utility in constructing complex molecules. researchgate.netresearchgate.net

Multicomponent Reaction Strategies for Complex this compound Adducts

Multicomponent reactions (MCRs) involving this compound have emerged as powerful tools for the efficient construction of complex molecular architectures. These reactions leverage the inherent reactivity of this compound to form multiple bonds in a single step, leading to diverse and often intricate products. bohrium.comresearchgate.net

Synthesis of Spiro-Fused Indene (B144670) Derivatives

This compound is a key reactant in the synthesis of spiro-fused indene derivatives through multicomponent reaction strategies. For instance, base-promoted domino reactions of this compound with 1,3-dipolarophiles have been shown to yield unique spiro and fused indeno[1,2-a]fluorene derivatives in satisfactory yields. researchgate.netresearchgate.netrsc.org A formal [3+3] cycloaddition between this compound and satylidene malononitriles, promoted by a base, affords dispiro[indene-2,4'-fluorene-1',3''-indoline]. researchgate.netresearchgate.netrsc.orgresearchgate.net Similarly, a formal [4+2] cycloaddition with 4-arylidene-pyrazol-3-ones provides diastereoisomeric spiro[indeno[1,2-a]fluorene-5,4'-pyrazole]. researchgate.netresearchgate.netrsc.orgresearchgate.net

Another multicomponent approach involves the reaction of this compound with heterocyclic ketene (B1206846) aminals, generated from 1,1-bis(methylthio)-2-nitro ethylene (B1197577) and diamines. researchgate.netresearchgate.netresearchgate.net This acid-promoted annulation reaction yields novel spiro-imidazo pyridine-indene derivatives, including spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene and indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1'-indene. researchgate.netresearchgate.netresearchgate.net The convenience of the one-pot operation and straightforward isolation are attractive features of this method. researchgate.netresearchgate.net

Annulation Reactions for Heterocyclic Systems

Annulation reactions involving this compound are effective for constructing various heterocyclic systems. Beyond the spiro-fused indene derivatives, this compound participates in annulation reactions that lead to other complex heterocyclic structures. researchgate.netcenmed.comacs.org For example, a DABCO-promoted annulation reaction of this compound with 3-methyleneoxindoles has demonstrated interesting molecular diversity depending on the reaction conditions. acs.org This reaction can selectively yield spiro[benzo researchgate.netcenmed.compentaleno[1,6a-b]naphthalene-7,3'-indoline] derivatives or complex dispiro[indoline-3,6'-[4b,6a]ethanoindeno[1,2-a]fluorene-14',3''-indolines] in satisfactory yields. acs.org

Regioselective and Stereoselective Syntheses of Functionalized this compound Analogues

Achieving regioselectivity and stereoselectivity in the synthesis of functionalized this compound analogues is crucial for controlling the properties of the resulting molecules. mdpi.comrsc.orgorganic-chemistry.org Various strategies have been developed to direct the formation of specific isomers and enantiomers.

Formation of Novel Spirocyclic Architectures

This compound is a significant precursor for the construction of novel spirocyclic architectures with controlled regiochemistry and stereochemistry. uni.luresearchgate.netrsc.orgmdpi.comrsc.org As discussed in Section 2.3.1, multicomponent and annulation reactions of this compound with various partners, such as 1,3-dipolarophiles and methyleneoxindoles, are effective methods for generating spiro-fused systems. researchgate.netresearchgate.netrsc.orgresearchgate.netacs.org The choice of catalyst, solvent, and reaction conditions plays a critical role in influencing the regioselectivity and diastereoselectivity of these transformations, leading to the preferential formation of specific spiro isomers. bohrium.comresearchgate.netacs.org For instance, the base-promoted annulation of this compound and 3-phenacylideneoxindoles afforded spiro[indeno[1,2-a]fluorene-5,3'-indoline] derivatives with high diastereoselectivity. acs.org

Synthesis of Polymeric this compound Systems

This compound has been explored as a building block for the synthesis of polymeric systems. wikipedia.orgresearchgate.netrsc.orgresearchgate.netrsc.org Incorporating the this compound motif into polymer backbones can lead to materials with unique properties, such as enhanced thermal stability and specific chemical sensing capabilities. rsc.org For example, a this compound-based polymer (PBin) has been synthesized and shown to exhibit colorimetric detection of volatile amines. rsc.org This polymerization can involve strategies like SnAr polymerization, where this compound-like structures are linked through reactions with suitable comonomers. rsc.orgmdpi.com The resulting polymeric systems can be utilized in various applications, including chemosensing. rsc.orgmedcraveonline.comnih.gov

Mechanistic Studies of Chemical Transformations Involving Bindone

Proton Exchange Mechanisms in Bindone Reactivity

Proton exchange is a fundamental process in many organic reactions, particularly those involving acidic or basic sites. In molecules like this compound, the presence of α-protons adjacent to carbonyl groups renders these positions acidic and susceptible to deprotonation. The enolization of the 1,3-dicarbonyl system within this compound's structure involves proton transfer. Mechanistic studies of proton exchange often utilize techniques like NMR spectroscopy, particularly saturation transfer methods, to determine exchange rates and identify the species involved in the proton transfer process wikipedia.org. The rate and mechanism of proton exchange can be influenced by factors such as solvent, temperature, and the presence of acid or base catalysts wikipedia.org. For instance, studies on related systems have shown that base-catalyzed proton exchange can occur via direct abstraction, while acid-catalyzed exchange might proceed through different intermediates depending on the protonation site wikipedia.org. The internal hydrogen bonding within a molecule can also influence the rate of proton exchange wikipedia.org.

Catalytic Influences on Reaction Selectivity and Rate (e.g., Acid vs. Base Catalysis)

Catalysis plays a pivotal role in controlling the rate and selectivity of chemical reactions involving organic compounds fishersci.cafishersci.ca. Acid and base catalysis are particularly relevant to this compound's reactivity due to its acidic protons and polar carbonyl groups. Catalysts provide alternative reaction pathways with lower activation energies, thereby accelerating the reaction rate without being consumed in the process easychem.org.

Acid Catalysis: Acid catalysts, which act as proton donors, can activate carbonyl groups towards nucleophilic attack by increasing their electrophilicity through protonation nih.gov. In reactions involving this compound, acid catalysis could facilitate additions to the α,β-unsaturated carbonyl systems or influence condensation reactions. Specific acid catalysis involves the direct use of hydronium ions (H₃O⁺), while general acid catalysis involves other proton donors fishersci.ca. The effectiveness of acid catalysis is influenced by the acid strength and concentration, as well as solvent effects fishersci.ca.

Base Catalysis: Base catalysts, which act as proton acceptors, can enhance the nucleophilicity of reactants by deprotonation, generating reactive anionic species nih.gov. For this compound, base catalysis is highly relevant due to the acidity of the protons at the positions between the carbonyl groups. Base-catalyzed reactions could involve the formation of enolate intermediates, which are potent nucleophiles capable of participating in various reactions, such as Michael additions or aldol (B89426) condensations. Studies on 1,3-indanedione, the monomer of this compound, have shown its participation in base-catalyzed reactions, including cyclotrimerization, which is relevant to this compound's formation and potential further transformations. Factors such as catalyst concentration, solvent, temperature, and pressure can significantly impact the activity and selectivity of both acid and base catalysts fishersci.ca.

The choice between acid and base catalysis can dramatically alter the reaction pathway and lead to different products, highlighting the importance of understanding these catalytic influences for controlling the chemical transformations of this compound nih.gov.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative information about reaction pathways, rates, and the relative stability of reactants, intermediates, and products. Kinetic investigations measure reaction rates and how they are affected by variables such as reactant concentrations, temperature, and catalyst presence, allowing for the determination of rate laws and activation energies. This information helps in understanding the sequence of elementary steps in a reaction mechanism and identifying the rate-determining step easychem.org.

Thermodynamic studies, on the other hand, focus on the energy changes associated with a reaction, including enthalpy, entropy, and Gibbs free energy. These studies help predict the spontaneity of a reaction and the position of equilibrium easychem.org. For reactions involving this compound, kinetic and thermodynamic data can reveal whether a reaction is under kinetic or thermodynamic control, which dictates whether the product formed fastest or the most stable product will be the major outcome. Techniques like isothermal titration calorimetry (ITC) and stopped-flow measurements are employed in such investigations to quantify binding constants, enthalpy changes, and reaction rates. Understanding the kinetic and thermodynamic profiles of this compound transformations is essential for optimizing reaction conditions to favor desired products.

In Situ Spectroscopic Monitoring of Reaction Intermediates

Identifying and characterizing transient reaction intermediates is critical for fully elucidating reaction mechanisms. In situ spectroscopic techniques allow for the real-time monitoring of chemical species present during a reaction without the need for isolation, which is particularly valuable for unstable intermediates.

Techniques such as in situ FTIR, Raman, and NMR spectroscopy can provide structural and quantitative information about reactants, intermediates, and products as they are formed and consumed during a reaction. For instance, in situ FTIR spectroscopy has been used to monitor deprotonation reactions and identify lithiated intermediates. Similarly, in situ IR and Raman studies, combined with isotopic labeling, can validate the formation of specific intermediates in catalytic processes. The application of these techniques to reactions involving this compound could allow for the detection of enolates, charged intermediates, or transient adducts, providing direct evidence for proposed mechanistic steps. Rapid measurement times and the ability to couple spectroscopy with microreactor technology enable the study of fast reactions and highly reactive species.

Computational Mechanistic Elucidation of Complex Reaction Sequences

Computational chemistry methods, particularly quantum chemical calculations, have become powerful tools for investigating reaction mechanisms and complementing experimental studies. These methods can be used to calculate the energies and structures of reactants, transition states, intermediates, and products, providing insights into reaction pathways and energy barriers.

Computational studies can help elucidate complex reaction sequences involving this compound by exploring potential reaction channels, identifying key transition states, and predicting the feasibility of different mechanistic steps. For example, theoretical studies using methods like AM1 have been employed to investigate proton exchange mechanisms and the influence of factors like internal hydrogen bonding wikipedia.org. Density functional theory (DFT) calculations are commonly used to study the energetics and structures of species along a reaction coordinate. Computational modeling can also aid in understanding catalytic effects and predicting the selectivity of reactions. By providing a molecular-level understanding of the potential energy surface, computational mechanistic elucidation can significantly contribute to the rational design of reactions involving this compound.

Derivatization and Structural Diversity of the Bindone Scaffold

Synthesis of Spirocyclic and Fused Indeno-Fluorene Systems

The Bindone scaffold has been successfully employed in the synthesis of spirocyclic and fused indeno-fluorene systems. Domino reactions involving this compound and 1,3-dipolarophiles have proven effective in generating these structures with interesting molecular diversity. researchgate.netcrystallography.netrsc.orgrsc.orgnih.gov For instance, in the presence of a base, this compound undergoes formal [3+3] cycloaddition with isatylidene malononitriles, yielding dispiro[indene-2,4'-fluorene-1',3''-indoline] derivatives. researchgate.netrsc.orgrsc.orgnih.gov Formal [4+2] cycloaddition reactions between this compound and 4-arylidene-pyrazol-3-ones have also been reported, leading to diastereoisomeric spiro[indeno[1,2-a]fluorene-5,4'-pyrazole] compounds. researchgate.netrsc.orgrsc.orgnih.gov

Another approach involves the base-promoted annulation reaction of this compound with 3-phenacylideneoxindoles, which affords spiro[indeno[1,2-a]fluorene-5,3'-indoline] derivatives with high diastereoselectivity. rsc.orgnih.govacs.org The reaction conditions, such as solvent and temperature, can influence the selectivity, leading to different spirocyclic products, including spiro[benzo crystallography.netnih.govpentaleno[1,6a-b]naphthalene-7,3'-indoline] and complex dispiro[indoline-3,6'-[4b,6a]ethanoindeno[1,2-a]fluorene-14',3″-indolines]. nih.govacs.org

Data on the synthesis of spirocyclic and fused indeno-fluorene systems using this compound can be summarized as follows:

| Reactants | Reaction Type | Product Class | Key Conditions | Selectivity/Yields | Source |

| This compound, Isatylidene malononitriles | Formal [3+3] Cycloaddition | Dispiro[indene-2,4'-fluorene-1',3''-indoline] | Base-promoted | High yields | researchgate.netrsc.orgrsc.orgnih.gov |

| This compound, 4-Arylidene-pyrazol-3-ones | Formal [4+2] Cycloaddition | Spiro[indeno[1,2-a]fluorene-5,4'-pyrazole] | Base-promoted | Diastereoisomeric products | researchgate.netrsc.orgrsc.orgnih.gov |

| This compound, 3-Phenacylideneoxindoles | Annulation Reaction | Spiro[indeno[1,2-a]fluorene-5,3'-indoline] | Base (DABCO), DCM, RT | Good yields, high diastereoselectivity | rsc.orgnih.govacs.org |

| This compound, 3-Methyleneoxindoles | Annulation Reaction | Spiro[benzo crystallography.netnih.govpentaleno[1,6a-b]naphthalene-7,3'-indoline], Dispiro[indoline-3,6'-[4b,6a]ethanoindeno[1,2-a]fluorene-14',3″-indolines] | Base (DABCO), Acetonitrile, different temperatures | Selective formation in satisfactory yields | nih.govacs.org |

Development of Polycyclic and Heterocyclic Compounds Incorporating this compound

This compound serves as a significant precursor for the synthesis of indanone-containing polycyclic compounds. nih.govresearchgate.net Its reactivity in domino and multicomponent reactions allows for the construction of diverse carbocyclic and heterocyclic systems. researchgate.netnih.gov

One example is the acid-promoted annulation reaction of this compound with heterocyclic ketene (B1206846) aminals, which provides access to complex this compound-fused spiro polycyclic compounds, including spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene and indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene]. nih.govresearchgate.netnih.gov The reaction conditions dictate the selective formation of different spiro compounds. nih.gov

Furthermore, this compound has been utilized in the synthesis of spirocyclic 1,3-indandione (B147059) containing benzotropones through reactions with diynones under transition-metal-free conditions. researchgate.net This method involves Michael-anti-Michael addition cascade reactions. researchgate.net

Research findings indicate the versatility of this compound in generating various polycyclic and heterocyclic structures:

| Reactants | Reaction Type | Product Class | Key Conditions | Notes | Source |

| This compound, Heterocyclic ketene aminals | Acid-promoted Annulation | Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene, Indenylidene-1H-spiro[imidazo[1,2-a]pyridine-7,1′-indene] | p-TSA, EtOH, reflux | Selective formation depending on conditions, one-pot reaction possible | nih.govresearchgate.netnih.gov |

| This compound, Diynones | Michael-anti-Michael Addition Cascade | Spirocyclic 1,3-indandione containing benzotropones | Transition-metal-free conditions | Novel synthetic pathway | researchgate.net |

| 1,3-Indanedione, 3-Arylideneindolin-2-ones | Base-promoted Domino | Indeno[1,2-a]fluorene products (in situ generation of this compound) | Various solvents | Efficient synthetic approach | researchgate.netnih.govresearchgate.net |

Incorporation into Polymeric Architectures for Functional Materials

This compound has shown promise as a building block for polymeric materials with interesting functional properties. It is considered a potential dipolar donor-acceptor dye for applications in solar cells and a promising electron-accepting group for push-pull conjugated systems exhibiting photochemically switchable second harmonic generation. nih.govresearchgate.net While the provided search results mention the potential use of this compound in polymer materials, detailed research findings on the specific synthesis and characterization of polymeric architectures directly incorporating this compound were not extensively detailed in the retrieved snippets. However, the mention of its potential in solar cells and nonlinear optics suggests its relevance in the development of functional materials. nih.govresearchgate.net

Design and Synthesis of Photochromic this compound Derivatives

This compound derivatives have emerged as a class of photochromic materials. rsc.orgresearchgate.netorcid.orgorcid.orgacs.org Specifically, this compound-Aryl SpiroCyclohexadienes have been identified as displaying positive T-type photochromism. researchgate.netresearchgate.net These compounds undergo reversible photoisomerization, changing color upon irradiation with visible light. researchgate.netresearchgate.net

Research has focused on synthesizing these photochromic derivatives and studying their properties. For instance, condensation of this compound and cinnamaldehydes has yielded cyclic products that exhibit photochromism in solution, forming colored open isomers upon UV-Vis irradiation. researchgate.net These colored isomers can be stable for extended periods, with thermal discoloration occurring over hours or accelerated by heating. researchgate.net The spectral and kinetic characteristics of this compound-Aryl SpiroCyclohexadienes can be modulated by introducing heteroaromatic donor groups. researchgate.net

The study of this compound-based photochromes contributes to the development of materials with tunable optical properties for various applications. researchgate.netresearchgate.net

Advanced Applications of Bindone Based Systems in Materials Science and Analytical Chemistry

Engineering of Bindone-based Chemosensing Platforms

The this compound motif has been successfully employed in the design and development of chemosensors for detecting various analytes. Its ability to undergo noticeable changes in optical properties upon interaction with specific substances makes it a valuable building block for sensing applications.

Rational Design of Colorimetric Sensors for Specific Analyte Detection (e.g., Volatile Amines)

This compound-based systems have shown significant potential as colorimetric sensors, particularly for the detection of volatile amines. The sensing mechanism often relies on amine-induced tautomerisation, which leads to a distinct and easily observable color change. This colorimetric response allows for simple and real-time detection without the need for complex instrumentation. rsc.orgrsc.orgresearchgate.net

Research has demonstrated the effectiveness of both small molecule this compound (Bin) and this compound embedded in a polymer backbone (PBin) for volatile amine detection. These systems exhibit high selectivity and sensitivity. For instance, detection limits as low as 0.04 ppm for Bin and 1.57 ppm for PBin have been reported. rsc.orgrsc.org The color change mechanism has been confirmed through various spectroscopic techniques, including UV-Vis spectroscopy and NMR spectroscopy, as well as computational studies like TD-DFT calculations. rsc.orgrsc.org pH-dependent studies have also highlighted the importance of basicity in the sensing mechanism and selectivity. rsc.orgrsc.org The versatility of these sensors has been demonstrated in both solution and paper-based film formats, with successful application in monitoring food freshness by detecting amines released during fish spoilage. rsc.orgrsc.orgresearchgate.net

Development of Polymeric Chemosensors with Enhanced Stability

Incorporating the this compound moiety into a polymer backbone has proven to be an effective strategy for enhancing the thermal stability of this compound-based chemosensors. rsc.orgrsc.orgresearchgate.netresearchgate.net Polymers of intrinsic microporosity (PIMs), with their high surface area and rigid, contorted backbones, are particularly valuable materials for sensing applications, facilitating efficient interaction with analytes. rsc.orgresearchgate.net Embedding the this compound receptor into the backbone of polymers with high electron affinity can help promote interaction with electron-rich amines. rsc.org This polymeric approach not only improves stability but also allows for the development of versatile sensing systems applicable in various formats, including paper-based films. rsc.orgrsc.orgresearchgate.net

Chemosensing for Heavy Metal Ions

This compound-based molecules have also been explored for their potential in sensing heavy metal ions. rsc.orgresearchgate.net While detailed research findings specifically on this compound's mechanism and performance for heavy metal detection were not extensively covered in the provided information, the use of this compound-based molecules in this area has been reported. rsc.orgresearchgate.net The broader field of colorimetric and fluorescent chemosensors for heavy metal ions often utilizes chromophore groups that undergo changes in electronic properties upon binding with metal ions, such as through inter- or intramolecular charge transfer. researchgate.netmdpi.com Various fluorophores and organic molecules have been employed as chemosensors for a range of heavy metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ag⁺, Pb²⁺, and Mn²⁺, often relying on mechanisms like photo-induced electron transfer (PET) or chelation-induced effects. mdpi.comnih.govnih.govfrontiersin.orgscirp.org

pH Sensing Applications

This compound-based molecules have been reported to have applications in pH detection. rsc.org The determination of pH is critical in numerous scientific and industrial fields. mdpi.com While the specific mechanism and performance characteristics of this compound-based pH sensors were not detailed in the provided search results, pH sensing often involves materials that exhibit a change in their properties in response to variations in proton concentration. mdpi.comresearchgate.netscilit.com

Integration of this compound into Organic Electronic Materials

Organic electronic materials, composed of carbon-based molecules or polymers, are a rapidly developing field with potential for low-cost, flexible electronic devices such as solar cells and transistors. nitt.eduwikipedia.orgroutledge.com The design and synthesis of electron acceptor materials are crucial for the performance of many organic electronic devices, particularly organic photovoltaic cells. frontiersin.orgmdpi.comresearchgate.net

Role as an Electron Acceptor in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices convert light into electricity. mdpi.cominfinitypv.com A key component in OPVs is the electron acceptor material, which works in conjunction with an electron donor to facilitate the dissociation of excitons (electron-hole pairs) generated upon light absorption. mdpi.com While direct, detailed information on this compound specifically being used as an electron acceptor in OPVs was not a primary focus of the provided search results, the structurally similar compound 1,1-dicyanomethylene-3-indanone has been synthesized and used as an electron acceptor in solution-processed organic solar cells, demonstrating power conversion efficiencies as high as 3.93%. rsc.org This suggests that compounds containing the indanone-like motif present in this compound can function as electron acceptors in organic electronic devices. The development of efficient non-fullerene electron acceptors is a significant area of research in improving OPV performance. frontiersin.orgmdpi.comrsc.org

Applications in Semiconductor Technologies

This compound has been identified as an important precursor for the study of various polymer materials, including those relevant to semiconductor technologies and organic photovoltaics. researchgate.net Organic semiconductors are solids composed of pi-bonded molecules or polymers, typically involving carbon and hydrogen atoms, and sometimes heteroatoms. wikipedia.org They function as semiconductors when charge carriers are introduced via electrodes, doping, or photoexcitation. wikipedia.org

Research indicates the potential of this compound derivatives in the field of organic semiconductors. For instance, studies have explored indenofluorenedione derivatives, which are related to this compound's structural core, for use in organic field-effect transistors (OFETs) exhibiting high n-channel charge mobility. researchgate.net While this compound itself is a precursor, its structural features contribute to the development of materials with properties suitable for organic electronic devices. researchgate.netresearchgate.net The preparation of electron-deficient organic compounds, such as those potentially derived from this compound, is of considerable interest for developing high-performance n-type organic semiconductors. researchgate.net

Investigation of Photochromic Properties of this compound-Aryl SpiroCyclohexadienes

This compound-Aryl SpiroCyclohexadienes represent a recently discovered class of organic photochromic molecules that exhibit promising properties, including tunable photoswitching using visible light and good fatigue resistance. researchgate.netresearchgate.netresearchgate.net These compounds are being explored as a complementary class to other photochromic systems like Donor-Acceptor Stenhouse Adducts (DASAs). researchgate.netresearchgate.netresearchgate.net

Modulation of Optical Properties via Light Stimuli

A key feature of this compound-Aryl SpiroCyclohexadienes is the ability to modulate their spectral and kinetic characteristics through the introduction of different heteroaromatic donor groups. researchgate.netresearchgate.net This structural tunability allows for control over their photochromic behavior. Upon irradiation with UV and visible light, the weakly colored cyclic isomers of these compounds in solution transform into deeply colored open isomers, displaying shades ranging from orange to red. researchgate.net This photochromic conversion is also visually observable in the crystalline form, indicated by a color change, such as a red-to-green transition. researchgate.netresearchgate.net The colored isomers exhibit considerable stability, with thermal discoloration half-lives ranging from 13 to 128 hours at room temperature, depending on the specific substituent and solvent. researchgate.net Heating solutions above 130 °C leads to rapid discoloration. researchgate.net The photochromic switching demonstrates high fatigue resistance, allowing for repeated irradiation and heating cycles. researchgate.net

Mechanistic Insights into Photo-induced Transformations

The photochromic behavior of this compound-Aryl SpiroCyclohexadienes is based on a reversible process involving the formation and cleavage of a carbon-carbon bond. researchgate.netresearchgate.net Specifically, a bicyclic this compound derivative undergoes a ring-opening reaction, which can be induced photochemically or thermally, to yield an isomeric form. researchgate.netresearchgate.net This open isomer possesses a conjugated donor-acceptor system. researchgate.netresearchgate.net

Development of this compound as a Building Block for Nonlinear Optical Materials

This compound and its derivatives have shown potential as building blocks for the development of nonlinear optical (NLO) materials. researchgate.netresearchgate.netmdpi.com Nonlinear optical materials are crucial for advanced photonic technologies, enabling phenomena such as second harmonic generation (SHG) and optical parametric oscillation (OPO). samaterials.comazooptics.com

Q & A

Basic Research Questions

Q. How to formulate a focused research question when studying Bindone’s chemical or biological properties?

- Methodological Approach : Begin by identifying gaps in existing literature (e.g., unexplored reactivity, structural stability, or biological interactions of this compound). Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure the question, ensuring specificity . Avoid overly broad terms (e.g., "study this compound's effects") and instead define measurable variables (e.g., "How does pH influence this compound’s degradation kinetics in aqueous solutions?"). Test the feasibility of data collection and analysis tools during preliminary reviews .

Q. What strategies ensure a rigorous literature review for this compound-related research?

- Methodological Approach : Systematically catalog peer-reviewed studies using databases like PubMed or SciFinder, filtering by keywords (e.g., "this compound synthesis," "spectroscopic characterization"). Prioritize recent studies (post-2020) to identify unresolved contradictions (e.g., discrepancies in reported binding affinities). Use citation-tracking tools to map foundational theories and emerging hypotheses. Document gaps using a matrix comparing methodologies, results, and limitations .

Q. How to design a reproducible experimental protocol for synthesizing or characterizing this compound?

- Methodological Approach : Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., yield, purity metrics). Include controls (e.g., blank reactions, reference compounds) to isolate this compound-specific outcomes. Validate instruments (e.g., HPLC, NMR) with calibration standards and document error margins. Share raw data and step-by-step protocols in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s biological activity?

- Methodological Approach : Conduct meta-analyses of existing datasets to identify outliers or methodological biases (e.g., variations in cell lines or assay conditions). Replicate conflicting experiments under standardized conditions, controlling for variables like incubation time or concentration gradients. Use statistical tools (e.g., ANOVA, regression analysis) to quantify uncertainty and determine if discrepancies stem from technical error or contextual factors (e.g., solvent interactions) .

Q. What interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Approach : Combine wet-lab experiments (e.g., enzyme inhibition assays) with computational modeling (e.g., molecular docking simulations) to predict and validate this compound’s interactions. Cross-reference findings with omics data (e.g., proteomic profiles) to identify off-target effects. Use mixed-methods frameworks to triangulate results, ensuring alignment between theoretical predictions and empirical observations .

Q. How to optimize data collection for studying this compound’s environmental toxicity?

- Methodological Approach : Deploy longitudinal field studies with controlled exposure scenarios (e.g., aquatic ecosystems). Collect primary data via LC-MS/MS for quantification and pair with ecological surveys (e.g., biodiversity metrics). Use stratified sampling to account for variables like sediment composition or microbial activity. Validate findings with secondary data from environmental monitoring databases .

Methodological Frameworks for Data Analysis

Q. What statistical models are suitable for analyzing this compound’s dose-response relationships?

- Methodological Approach : Apply nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Use Bayesian inference to incorporate prior data (e.g., toxicity thresholds from analogous compounds). For high-throughput screening data, employ machine learning algorithms (e.g., random forests) to identify predictive features (e.g., structural descriptors correlating with efficacy) .

Q. How to ensure ethical rigor in human subject studies involving this compound derivatives?

- Methodological Approach : Design double-blind, placebo-controlled trials with IRB-approved protocols. Use validated questionnaires to monitor adverse effects, ensuring clarity and neutrality in phrasing (e.g., "Have you experienced dizziness in the past 48 hours?" vs. leading questions). Perform power analyses to determine minimum sample sizes and mitigate selection bias .

Tables: Example Frameworks

| Tool | Application in this compound Research | Example Use Case |

|---|---|---|

| Molecular Docking | Predict binding affinity to target proteins | Mechanism of action studies |

| Bayesian Statistics | Integrate prior data into dose-response models | Toxicity threshold estimation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.